N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate benzoyl chloride derivative, which undergoes a series of reactions involving amination, acylation, and substitution to yield the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as automated synthesis and process optimization are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-2-{[ethyl(ethylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide
- N-(3-methyl-2-{[butyl(butylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it particularly useful in applications requiring these characteristics.
Properties
Molecular Formula |
C23H27F3N4O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-methyl-2-[[propyl(propylcarbamoyl)carbamoyl]amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H27F3N4O3/c1-4-12-27-21(32)30(13-5-2)22(33)29-19-15(3)8-6-11-18(19)28-20(31)16-9-7-10-17(14-16)23(24,25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,27,32)(H,28,31)(H,29,33) |
InChI Key |
BRLHFMWIMJEKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(CCC)C(=O)NC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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